Cas no 477287-57-3 ((E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)

(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 化学的及び物理的性質
名前と識別子
-
- (E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
- (E)-N'-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)thiazole-2-carbohydrazonoyl cyanide
- AKOS024599356
- 477287-57-3
- (2E)-N-(5-chloro-2-methoxyanilino)-4-(4-ethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
- F0760-3332
-
- インチ: 1S/C20H17ClN4OS/c1-3-13-4-6-14(7-5-13)18-12-27-20(23-18)17(11-22)25-24-16-10-15(21)8-9-19(16)26-2/h4-10,12,24H,3H2,1-2H3/b25-17+
- InChIKey: AWPZAHXNBSPQEW-KOEQRZSOSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)N/N=C(\C#N)/C1=NC(=CS1)C1C=CC(=CC=1)CC)OC
計算された属性
- せいみつぶんしりょう: 396.0811600g/mol
- どういたいしつりょう: 396.0811600g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 557
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.7
- トポロジー分子極性表面積: 98.5Ų
(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0760-3332-30mg |
(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477287-57-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0760-3332-1mg |
(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477287-57-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0760-3332-10mg |
(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477287-57-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0760-3332-20μmol |
(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477287-57-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
A2B Chem LLC | BA66674-1mg |
(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477287-57-3 | 1mg |
$245.00 | 2024-04-20 | ||
Life Chemicals | F0760-3332-5mg |
(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477287-57-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0760-3332-20mg |
(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477287-57-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0760-3332-50mg |
(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477287-57-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0760-3332-3mg |
(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477287-57-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0760-3332-40mg |
(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477287-57-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanideに関する追加情報
Introduction to (E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS No. 477287-57-3)
(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide, with the CAS number 477287-57-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, characterized by its unique functional groups and aromatic rings, positions it as a promising candidate for further investigation in drug discovery and medicinal chemistry.
The molecular structure of (E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide incorporates several key features that contribute to its chemical reactivity and biological significance. The presence of a cyano group at the 2-position of the thiazole ring introduces a polar and electron-withdrawing moiety, which can influence the compound's interactions with biological targets. Additionally, the aromatic rings substituted with chloro and methoxy groups at the 5-position and ethyl groups at the 4-position enhance the molecule's lipophilicity and electronic properties, making it a versatile scaffold for pharmacological exploration.
In recent years, there has been growing interest in thiazole derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have shown that these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of functional groups in (E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide suggests potential interactions with biological pathways that could be exploited for therapeutic benefit.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug development. The combination of electron-donating and withdrawing groups around the thiazole core creates a balanced pharmacophore that can interact with enzymes and receptors in complex ways. This structural diversity allows for fine-tuning of biological activity through synthetic modifications, making it an attractive candidate for high-throughput screening and rational drug design.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like (E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide. Molecular docking studies have suggested that this compound may interact with target proteins involved in cancer progression and inflammation. These computational insights have guided experimental efforts to optimize its potency and selectivity for therapeutic applications.
The synthesis of this compound involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. The introduction of the cyano group through cyanation reactions and the formation of the hydrazono bridge between the thiazole ring and the hydrazine derivative are critical steps in its synthesis. Advances in synthetic methodologies have made it possible to produce this compound efficiently on both laboratory and industrial scales, facilitating further research and development.
The pharmacological profile of (E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is still under investigation, but preliminary studies have revealed promising results. In vitro assays have demonstrated its ability to inhibit certain enzymes associated with inflammatory responses, suggesting potential applications in treating chronic inflammatory diseases. Additionally, its interaction with DNA-binding proteins has raised interest in its potential as an anticancer agent.
The future directions for research on this compound include exploring its mechanism of action in detail and identifying new therapeutic targets. Combination studies with other drugs may also reveal synergistic effects that could enhance its clinical utility. As our understanding of biological pathways continues to expand, compounds like (E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide are likely to play a crucial role in developing novel treatments for various diseases.
The development of new pharmaceuticals is a complex process that relies on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The study of compounds such as (E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide exemplifies how basic research can lead to innovative therapeutic solutions. By leveraging advances in synthetic chemistry and computational biology, researchers are paving the way for next-generation drugs that address unmet medical needs.
477287-57-3 ((E)-N-(5-chloro-2-methoxyphenyl)-4-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide) 関連製品
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